Regioisomeric Differentiation: 3-Methylbenzyl Thioether vs. 4-Methylbenzyl Thioether Positional Isomers
The target compound bears a 3-methylbenzyl thioether at the C2 position, whereas the closest commercially available regioisomer, 3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one (CAS 22312-42-1), carries the methyl group at the para position of the benzyl ring [1]. In quinazolinone SAR studies, the position of substituents on the benzylthio moiety has been shown to critically influence biological activity. For example, in a series of 2-(benzylthio)-3-arylquinazolin-4(3H)-ones, shifting substituent positions on the benzyl ring altered cytotoxic IC50 values by over 1.5-fold against HCT-116 colon cancer cells [2]. The meta-methyl substitution in the target compound produces a distinct steric and electronic environment at the thioether terminus compared to the para-methyl analog, which can affect target protein binding pocket complementarity and metabolic stability [3].
| Evidence Dimension | Positional isomerism of methyl group on benzylthio substituent |
|---|---|
| Target Compound Data | 2-((3-methylbenzyl)thio) substitution (meta-methyl positional isomer); C22H17BrN2OS, MW 437.4, XLogP3 5.9, TPSA 58 Ų [1] |
| Comparator Or Baseline | 3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one (CAS 22312-42-1), para-methyl positional isomer; identical molecular formula and MW |
| Quantified Difference | Meta vs. para methyl placement alters molecular shape; in analogous 2-benzylthio-3-arylquinazolinone series, positional isomerism of aryl substituents changed cytotoxicity IC50 by ≥1.5-fold (e.g., HCT-116: 298 µM vs. >400 µM) [2] |
| Conditions | Comparison based on computed molecular descriptors (PubChem) and class-level SAR from 3-aryl-2-(benzylthio)quinazolin-4(3H)-one cytotoxicity studies in LoVo and HCT-116 colon cancer cell lines [2] |
Why This Matters
For researchers conducting SAR exploration or lead optimization, the meta-methyl positional isomer offers a distinct molecular topology that cannot be achieved with the para-methyl analog, enabling exploration of differential binding modes.
- [1] PubChem Compound Summary CID 3768269. Computed Properties: XLogP3-AA 5.9, TPSA 58 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/3768269 View Source
- [2] El-Sayed NNE, et al. Synthesis and Biological Evaluation of Some New 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones. Pharmaceuticals (Basel). 2023. Cytotoxicity IC50 data for LoVo and HCT-116 cells. View Source
- [3] Hricovíniová J, et al. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: SAR Study. Int J Mol Sci. 2021;22(2):610. Significant differences in activity depending on substitution pattern. View Source
